O-Allyl-L-tyrosine methyl ester hydrochloride

Peptide Synthesis Ring-Closing Metathesis Solid-Phase Peptide Synthesis

Procure O-Allyl-L-tyrosine methyl ester hydrochloride (H-L-Tyr(All)-OMe·HCl) as an essential chiral building block for solid-phase peptide synthesis (SPPS). The O-allyl ether protects the tyrosine phenolic hydroxyl through Fmoc/Boc deprotection cycles, enabling selective Pd(0)-catalyzed liberation for post-synthetic modification or on-resin macrocyclization via ring-closing metathesis (RCM). The free α-amino group permits direct coupling without additional N-deprotection, improving step economy. This L-enantiomer is critical for stereochemically defined natural product synthesis (e.g., Pseudoxylallemycin B) and macrocyclic integrin α2β1 antagonists. Substitution with D-enantiomer or N-protected analogs compromises stereochemical fidelity and synthetic flexibility.

Molecular Formula C13H18ClNO3
Molecular Weight 235,29*36,46 g/mole
CAS No. 138535-28-1
Cat. No. B613032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Allyl-L-tyrosine methyl ester hydrochloride
CAS138535-28-1
SynonymsH-L-TYR(ALL)-OMEHCL; 138535-28-1; O-ALLYL-L-TYROSINEMETHYL-ESTERHYDROCHLORIDE; CTK6I6444; 7194AH; O-Allyl-L-tyrosinemethylesterHCl; AKOS025404096; AK186497; KB-59249; O-Allyl-L-tyrosinemethylesterhydrochloride; K-4483
Molecular FormulaC13H18ClNO3
Molecular Weight235,29*36,46 g/mole
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=C(C=C1)OCC=C)N.Cl
InChIInChI=1S/C13H17NO3.ClH/c1-3-8-17-11-6-4-10(5-7-11)9-12(14)13(15)16-2;/h3-7,12H,1,8-9,14H2,2H3;1H/t12-;/m0./s1
InChIKeyRNTKDRSTELCRPC-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Allyl-L-tyrosine methyl ester hydrochloride (CAS 138535-28-1): Synthesis-Grade Chiral Building Block for Peptide Cyclization and Drug Discovery


O-Allyl-L-tyrosine methyl ester hydrochloride (CAS 138535-28-1), commonly abbreviated as H-L-Tyr(All)-OMe·HCl, is a chiral L-tyrosine derivative featuring an allyl ether protecting group at the phenolic hydroxyl, a methyl ester at the carboxyl terminus, and a hydrochloride salt form of the free α-amino group . This compound is commercially available as a white crystalline powder with molecular formula C13H17NO3·HCl (MW 271.74) and is routinely supplied at assayed purity of 98.5–100.5% (by titration) . It serves primarily as a specialized amino acid building block in solid-phase peptide synthesis (SPPS), where the O-allyl moiety enables orthogonal protection strategies orthogonal to both Boc and Fmoc chemistries, facilitating selective deprotection for post-synthetic modifications and macrocyclization via ring-closing metathesis (RCM) [1].

Why Substituting O-Allyl-L-tyrosine methyl ester hydrochloride with Unprotected or D-Enantiomer Analogs Compromises Synthesis Outcomes


Generic substitution of H-L-Tyr(All)-OMe·HCl with unprotected L-tyrosine methyl ester eliminates the orthogonal O-allyl protecting group essential for selective deprotection in SPPS workflows, while substitution with the D-enantiomer (CAS 367517-26-8) introduces stereochemical mismatch incompatible with L-configuration-dependent biological targets and enzyme recognition . Furthermore, substituting with N-protected analogs such as Boc-O-allyl-L-tyrosine (CAS 127132-38-1) or Fmoc-O-allyl-L-tyrosine precludes the use of N-terminal coupling reactions that require a free α-amino group, thereby altering the synthetic sequence and limiting compatibility with established peptide synthesis protocols . Substitution with H-L-Tyr(All)-OH (CAS 107903-42-4) eliminates the methyl ester, which enhances lipophilicity and solubility profiles critical for solution-phase reactions prior to SPPS incorporation and serves as a carboxyl-protecting group orthogonal to the allyl ether .

Quantitative Differentiation Evidence for O-Allyl-L-tyrosine methyl ester hydrochloride Against Closest Analogs


O-Allyl-L-tyrosine Methyl Ester Enables ≥70% RCM Cyclization Yield on Solid Phase vs. Limited Prior Solution-Phase Approaches

H-L-Tyr(All)-OMe·HCl serves as the precursor for the Fmoc-Tyr(All)-OH residue used in solid-phase RCM cyclization. Using optimized conditions with second-generation Grubbs or Hoveyda–Grubbs catalysts and isomerization suppressants, RCM involving Tyr(All) residues on solid phase achieved ≥70% conversion to the desired cyclic peptide while suppressing desallyl side products [1]. This represents a substantial improvement over prior solution-phase approaches involving Tyr(All) residues, which were limited to model dipeptides and tripeptides with modest isolated yields and lacked systematic optimization for solid-phase workflows [2].

Peptide Synthesis Ring-Closing Metathesis Solid-Phase Peptide Synthesis Macrocyclization

L-Enantiomer O-Allyltyrosine Methyl Ester Preserves Desired Biological Activity vs. D-Enantiomer Epimerization Artifacts

In the total synthesis of Pseudoxylallemycin B, a macrocyclic tetrapeptide natural product antibiotic, the L-tyrosine-derived building block (O-allyl-L-tyrosine methyl ester) is essential for obtaining the correct stereochemical configuration at position 3. The study documented a striking observation of complete epimerization when attempting synthesis with D-Tyr instead of L-Tyr, leading exclusively to the formation of the epimer 3-epi-Pseudoxylallemycin B rather than the natural product . The L-enantiomer is therefore required to access the natural stereochemistry; procurement of the D-enantiomer (CAS 367517-26-8) results in epimerized product unsuitable for natural product synthesis applications.

Stereochemistry Natural Product Synthesis Antibacterial Agents Chiral Purity

O-Allyl-L-tyrosine Methyl Ester as Precursor to Nanomolar Integrin α2β1 Antagonists

H-L-Tyr(All)-OMe·HCl provides the O-allyl-protected tyrosine scaffold used to construct macrocyclic integrin α2β1 antagonists via RCM. When acylated with an O-allyl benzoic acid derivative, the Tyr(All) residue enables cyclization to yield 14–18-membered macrocycles exhibiting nanomolar IC50 values against integrin α2β1 [1]. While H-L-Tyr(All)-OH (CAS 107903-42-4) lacks the methyl ester required for carboxyl protection during solution-phase precursor preparation, the methyl ester in H-L-Tyr(All)-OMe·HCl provides orthogonal carboxyl protection that facilitates selective synthetic manipulation before SPPS coupling .

Integrin Antagonists Drug Discovery Macrocyclic Peptides Platelet Collagen Receptor

Orthogonal Protection Compatibility: Allyl vs. Boc/Fmoc Strategies in SPPS

H-L-Tyr(All)-OMe·HCl contains a free α-amino group and an O-allyl protected phenolic hydroxyl, providing orthogonal protection compatibility with standard SPPS workflows. The O-allyl group is stable to piperidine-mediated Fmoc deprotection and TFA-mediated Boc cleavage, yet can be selectively removed via Pd(0)-catalyzed allyl transfer [1]. In contrast, N-protected analogs such as Boc-O-allyl-L-tyrosine (CAS 127132-38-1) and Fmoc-O-allyl-L-tyrosine require an additional deprotection step before N-terminal coupling, altering the synthetic sequence and reducing step economy. Additionally, O-allyl protection offers distinct synthetic utility compared to O-benzyl (Bn) and O-tert-butyl (tBu) tyrosine derivatives: Bn requires hydrogenolysis incompatible with sulfur-containing peptides; tBu requires strong acid (TFA) cleavage that also removes Boc groups, eliminating orthogonality [2].

Orthogonal Protection Solid-Phase Peptide Synthesis SPPS Selective Deprotection

Free α-Amino Group Enables Direct Coupling vs. N-Protected Analogs Requiring Additional Deprotection

H-L-Tyr(All)-OMe·HCl contains a free α-amino group available for direct coupling in SPPS, whereas Boc-O-allyl-L-tyrosine (CAS 127132-38-1) and Fmoc-O-allyl-L-tyrosine require an N-terminal deprotection step before incorporation into a growing peptide chain . This distinction impacts synthetic step count: use of H-L-Tyr(All)-OMe·HCl as a C-terminal building block (with methyl ester serving as temporary carboxyl protection, removed prior to SPPS) eliminates one deprotection operation per equivalent used. For a peptide containing multiple tyrosine residues, the cumulative step reduction becomes significant .

Peptide Coupling SPPS Efficiency Step Economy Amino Acid Derivatives

Recommended Procurement Scenarios for O-Allyl-L-tyrosine methyl ester hydrochloride


Solid-Phase Peptide Synthesis Requiring Orthogonal Tyrosine Side-Chain Protection

O-Allyl-L-tyrosine methyl ester hydrochloride is optimal for SPPS workflows where the tyrosine phenolic hydroxyl must remain protected during Fmoc/Boc deprotection cycles but be selectively addressable at a later stage. The O-allyl group is stable to piperidine (Fmoc removal) and TFA (Boc removal), yet cleavable under mild Pd(0)-catalyzed conditions. The free α-amino group permits direct coupling without additional deprotection, improving step economy. After methyl ester hydrolysis, the resulting H-L-Tyr(All)-OH can be loaded onto resin or coupled as a building block [1].

Macrocyclic Peptide Synthesis via Ring-Closing Metathesis (RCM)

Procure O-Allyl-L-tyrosine methyl ester hydrochloride as a precursor to Tyr(All) residues for constructing cyclic peptides via RCM. Optimized solid-phase RCM conditions using second-generation Grubbs or Hoveyda–Grubbs catalysts with isomerization suppressants achieve ≥70% conversion to desired cyclic peptides while minimizing desallyl side products. This approach has been validated in the synthesis of macrocyclic integrin α2β1 antagonists with low nanomolar IC50 values and κ opioid receptor antagonists with KB values of 3.2–27.5 nM [2].

Chiral Natural Product Synthesis Requiring L-Stereochemistry

Procure this L-enantiomer building block for the total synthesis of stereochemically defined natural products such as Pseudoxylallemycin B, a macrocyclic tetrapeptide antibiotic. Studies have documented that substitution with the D-enantiomer (O-Allyl-D-tyrosine methyl ester hydrochloride, CAS 367517-26-8) results in complete epimerization, yielding exclusively the unnatural 3-epi product rather than the desired natural compound. The L-enantiomer is essential for preserving the correct stereochemical configuration at tyrosine-containing positions .

Solution-Phase Precursor Synthesis for SPPS Building Blocks

Use O-Allyl-L-tyrosine methyl ester hydrochloride as a solution-phase intermediate for preparing Fmoc-Tyr(All)-OH or other N-protected O-allyltyrosine derivatives. The methyl ester provides orthogonal carboxyl protection during N-terminal functionalization (e.g., Fmoc installation), after which selective hydrolysis yields the free acid ready for SPPS incorporation. This two-step strategy is more efficient than synthesizing protected derivatives from H-L-Tyr(All)-OH, which lacks orthogonal carboxyl protection and may require additional protection/deprotection cycles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Allyl-L-tyrosine methyl ester hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.